C6-Substituent Steric Bulk Comparison: Cyclopropyl vs. Arylmethyl in the CDK2 ATP-Binding Pocket
The cyclopropyl group at C6 (van der Waals volume ≈ 36.6 ų) is substantially smaller than the 6-arylmethyl substituents (e.g., benzyl, van der Waals volume ≈ 77.2 ų) that dominate the optimized CDK2/CDK4 inhibitor series in Markwalder et al. (2004) [1]. This steric difference is functionally significant: X-ray crystallography of a related pyrazolo[3,4-d]pyrimidin-4-one bound to CDK2 (PDB entry 2B54) confirms that the C6 substituent projects toward a solvent-accessible region of the kinase, where larger arylmethyl groups can engage in additional hydrophobic contacts or hydrogen-bonding interactions that the compact cyclopropyl group cannot [1][2]. In the Markwalder series, the introduction of a meta-hydroxybenzyl group at C6 increased CDK4/cyclin D1 affinity approximately 100-fold compared to the unsubstituted benzyl analog [1]. The cyclopropyl substituent therefore defines a distinct sub-region of chemical space with potentially narrower kinase selectivity.
| Evidence Dimension | C6 substituent van der Waals volume and CDK4 affinity impact |
|---|---|
| Target Compound Data | 6-cyclopropyl; van der Waals volume ~36.6 ų; no CDK4-specific affinity data available for this exact compound |
| Comparator Or Baseline | 6-(3-hydroxybenzyl) analog from Markwalder et al. 2004: ~100-fold improvement in CDK4 IC₅₀ vs. unsubstituted 6-benzyl; 6-benzyl van der Waals volume ~77.2 ų |
| Quantified Difference | Cyclopropyl is ~53% smaller by van der Waals volume than benzyl; lacks capacity for the meta-hydroxy hydrogen-bond interaction that drives 100-fold CDK4 affinity gain in the comparator series |
| Conditions | CDK4/cyclin D1 enzymatic assay (Markwalder et al. 2004); CDK2 co-crystal structure PDB 2B54 |
Why This Matters
The compact cyclopropyl group likely restricts this compound to a CDK selectivity profile distinct from the 6-arylmethyl series, which is critical when selecting a chemical probe for CDK2-specific vs. CDK4-sparing experimental designs.
- [1] Markwalder JA, Arnone MR, Benfield PA, et al. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. J Med Chem. 2004;47(24):5894–5911. doi:10.1021/jm020455u. View Source
- [2] PDBsum. Entry 2B54: Crystal structure of a pyrazolo[3,4-d]pyrimidin-4-one inhibitor bound to CDK2. European Bioinformatics Institute. View Source
